molecular formula C15H14O5 B12928086 5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate

5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate

Katalognummer: B12928086
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: OHUVIIIPVCPIDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of both tetrahydrofuran and chromene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 5-Methyl-2-oxotetrahydrofuran-3-ol with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Oxotetrahydrofuran-3-yl methacrylate: Shares the tetrahydrofuran moiety but differs in the functional groups attached.

    2H-chromene-3-carboxylate derivatives: Similar chromene structure but with different substituents.

Uniqueness

5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate is unique due to the combination of the tetrahydrofuran and chromene moieties, which imparts distinct chemical and biological properties. This dual structural feature allows for versatile applications and interactions that are not typically observed in simpler compounds.

Eigenschaften

Molekularformel

C15H14O5

Molekulargewicht

274.27 g/mol

IUPAC-Name

(5-methyl-2-oxooxolan-3-yl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C15H14O5/c1-9-6-13(15(17)19-9)20-14(16)11-7-10-4-2-3-5-12(10)18-8-11/h2-5,7,9,13H,6,8H2,1H3

InChI-Schlüssel

OHUVIIIPVCPIDS-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(=O)O1)OC(=O)C2=CC3=CC=CC=C3OC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.